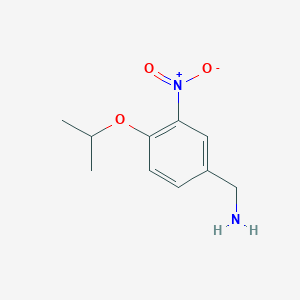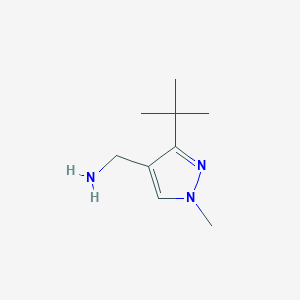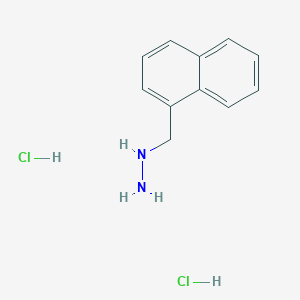
5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid
Overview
Description
The compound “5-(2-Bromophenyl)-2-methylpyrazole-3-carboxylic acid” is a pyrazole derivative. Pyrazoles are heterocyclic compounds with a five-membered ring containing two nitrogen atoms. They are used as building blocks in organic synthesis and have been found to exhibit a wide range of biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines. Additionally, boronic acids and their derivatives are commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling .Chemical Reactions Analysis
Pyrazole derivatives and boronic acids are known to participate in various chemical reactions. For example, boronic acids are often used in Suzuki-Miyaura cross-coupling reactions . Pyrazoles can also undergo various transformations, including oxidation, reduction, and reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of a carboxylic acid group would likely make the compound acidic. The bromophenyl group could potentially increase the compound’s reactivity .Scientific Research Applications
BMPCA has a variety of scientific research applications, including its use as an inhibitor of enzymes and as a fluorescent probe for monitoring protein interactions. BMPCA has been used to inhibit the activity of enzymes such as tyrosine kinases, which are involved in signal transduction pathways. BMPCA has also been used as a fluorescent probe to monitor protein interactions in cell culture systems. BMPCA has been used to study the binding of proteins to DNA, and to study the effects of drugs on protein-protein interactions.
Mechanism of Action
Pyrazoles
are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . They are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The exact mechanism of action would depend on the specific substituents on the pyrazole ring.
Bromophenyl compounds
, on the other hand, are a class of aromatic compounds where a bromine atom is attached to a phenyl group . They are often used in organic synthesis, particularly in transition metal-catalyzed carbon–carbon bond-forming reactions like the Suzuki–Miyaura coupling . The bromine atom can act as a leaving group, allowing for the introduction of other functional groups.
Advantages and Limitations for Lab Experiments
The use of BMPCA in laboratory experiments has several advantages. BMPCA is relatively easy to synthesize and can be used in a variety of experiments. BMPCA is also relatively inexpensive, making it an attractive option for laboratory research. However, BMPCA has some limitations. BMPCA is not as stable as other compounds, and can degrade over time. Additionally, BMPCA is not as specific as other compounds, and can bind to proteins and DNA indiscriminately.
Future Directions
There are a number of potential future directions for BMPCA research. BMPCA could be used to study the effects of drugs on signal transduction pathways, as well as the effects of drugs on gene expression. BMPCA could also be used to study the effects of environmental toxins on protein-protein interactions. Additionally, BMPCA could be used to study the effects of mutations on protein-protein interactions and gene expression. Finally, BMPCA could be used to study the effects of dietary and lifestyle changes on protein-protein interactions and gene expression.
properties
IUPAC Name |
5-(2-bromophenyl)-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-14-10(11(15)16)6-9(13-14)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUKXDUXFAKRQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![3-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine](/img/structure/B1462198.png)
